![molecular formula C8H12N2O4 B2679579 乙酸, 氰基[[(1,1-二甲基乙氧基)羰基]氨基]-(9CI) CAS No. 218164-28-4](/img/structure/B2679579.png)

乙酸, 氰基[[(1,1-二甲基乙氧基)羰基]氨基]-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

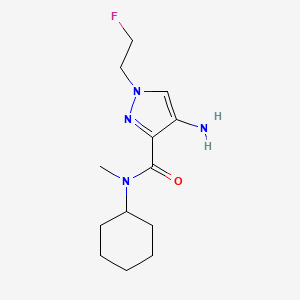

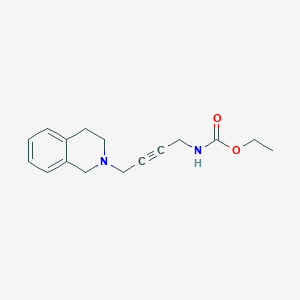

“Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” is a chemical compound with the molecular formula C8H12N2O4 . It is a derivative of acetic acid, which is an organic compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid .

Synthesis Analysis

The synthesis of related compounds such as cyanoacetic acid involves the treatment of chloroacetate salts with sodium cyanide followed by acidification . Electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile also affords cyanoacetic acid .Molecular Structure Analysis

The molecular structure of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyanoacetic acid, a related compound, undergoes decarboxylation upon heating at 160 °C to give acetonitrile . It is also used in cyanoacetylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” such as its density, melting point, boiling point, etc., are not explicitly mentioned in the available resources .科学研究应用

风味化学

羰基化合物与氨基酸的相互作用在乳制品的风味发展中起着至关重要的作用。Griffith 和 Hammond (1989) 的研究重点介绍了各种氨基酸与羰基化合物反应生成的瑞士奶酪风味成分。本研究阐明了羰基-氨基酸复合物在创造风味中的重要性,识别出产生关键风味化合物(如异戊醛、2-甲基丁醛和苯乙酮等)的具体反应 (Griffith & Hammond, 1989)。

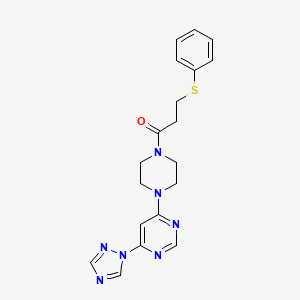

含氮杂环合成

Miyamoto 和 Yamazaki (1989) 探索了含氮杂环的合成,尤其关注新的 1,2,4-三唑衍生物的形成。他们的工作展示了如何将某些氨基-N-二甲氨基亚甲基腙与热乙酸处理,从而形成对称和不对称的 1,2,4-三唑化合物,具体取决于起始羰基化合物的性质 (Miyamoto & Yamazaki, 1989)。

含肟类类似物的金属配合物

Sliva 等人 (1998) 进行的研究表明,铜 (II) 和镍 (II) 配合物与氨基酸的肟类类似物会形成二聚体配合物,且跨越了一个宽 pH 范围。这项工作为设计新的螯合剂提供了宝贵的见解,突出了 2-氰基-2-(羟亚氨基) 乙酸及其衍生物在与 Cu2+ 和 Ni2+ 离子形成配合物方面的有效性,为配位化学和材料科学提供了潜在的应用 (Sliva et al., 1998)。

手性化合物合成

手性 [Rh(氨基羧酸盐)(η4-环辛二烯)] 和手性 Rh(氨基醇)(η4-环辛二烯) 配合物的合成证明了乙酸衍生物在创造均手性螺旋对映异构体方面的潜力。Enamullah 等人 (2006) 提供了将外消旋混合物自发拆分为均手性化合物的证据,这可能对不对称合成和对映选择性催化剂的开发产生重大影响 (Enamullah et al., 2006)。

安全和危害

属性

IUPAC Name |

2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHAVRMAESBRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)

![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)

![N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679518.png)